4-Cyclopropyl-1,3-oxazole-5-carbaldehyde
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Overview
Description
4-Cyclopropyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H7NO2. It features a cyclopropyl group attached to an oxazole ring, which is further substituted with a formyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,3-oxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl and formyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitrating agents
Major Products Formed
Oxidation: 4-Cyclopropyl-1,3-oxazole-5-carboxylic acid
Reduction: 4-Cyclopropyl-1,3-oxazole-5-methanol
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyclopropyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, while the cyclopropyl group can influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde
- 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde
- Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
Uniqueness
4-Cyclopropyl-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the cyclopropyl and formyl groups on the oxazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropyl group can also impart additional steric effects, influencing the compound’s interactions with biological targets .
Properties
IUPAC Name |
4-cyclopropyl-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-3-6-7(5-1-2-5)8-4-10-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPUFOWTWOCGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(OC=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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